molecular formula C20H20N2O2S2 B448126 12,12-dimethyl-4-phenyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 351007-43-7

12,12-dimethyl-4-phenyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B448126
CAS No.: 351007-43-7
M. Wt: 384.5g/mol
InChI Key: MXMBOYJHGTZZAB-UHFFFAOYSA-N
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Description

2-(allylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thienopyrimidine derivatives, including 2-(allylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one, typically involves the cyclization of thiophene derivatives with various reagents. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Another approach uses dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production of thienopyrimidine derivatives often employs large-scale cyclization reactions using readily available starting materials such as thiophene-2-carboxamides. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(allylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(allylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

CAS No.

351007-43-7

Molecular Formula

C20H20N2O2S2

Molecular Weight

384.5g/mol

IUPAC Name

12,12-dimethyl-4-phenyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C20H20N2O2S2/c1-4-10-25-19-21-17-16(14-11-20(2,3)24-12-15(14)26-17)18(23)22(19)13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3

InChI Key

MXMBOYJHGTZZAB-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC=C)C4=CC=CC=C4)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC=C)C4=CC=CC=C4)C

Origin of Product

United States

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